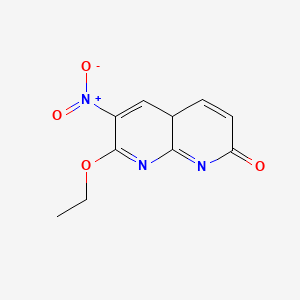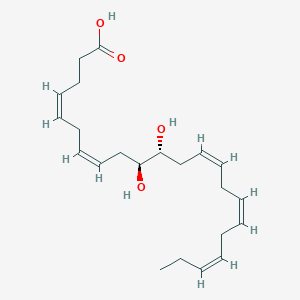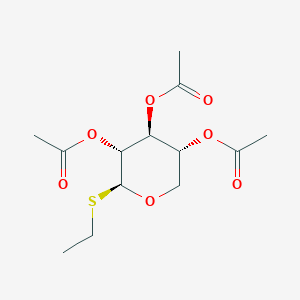
8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring structure containing nitrogen atoms at positions 1 and 8
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminonicotinic acid derivatives. For instance, the reaction of 2-chloronicotinic acid with anilines in the presence of potassium carbonate and water under microwave irradiation can yield 2-arylaminonicotinic acids, which can be further cyclized to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly solvents to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 8-Naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, aryl halides, and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Naphthyridine N-oxides.
Reduction: Dihydro-8-naphthyridin-2(1H)-one derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
8-Naphthyridin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial, anti-inflammatory, and antiallergic activities.
Medicine: It is investigated for its potential as an antitumor agent and as an inhibitor of specific enzymes.
Industry: Used in the development of new materials and as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of 8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . By binding to these receptors, the compound can disrupt downstream signaling pathways, leading to the inhibition of cancer cell growth and metastasis.
Comparación Con Compuestos Similares
1,6-Naphthyridine: Another member of the naphthyridine family with nitrogen atoms at positions 1 and 6.
1,7-Naphthyridine: Contains nitrogen atoms at positions 1 and 7.
1,8-Naphthyridine: Similar to 8-naphthyridin-2(1H)-one but without the keto group at position 2.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a keto group at position 2, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.
Propiedades
Fórmula molecular |
C10H9N3O4 |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
7-ethoxy-6-nitro-4aH-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10-7(13(15)16)5-6-3-4-8(14)11-9(6)12-10/h3-6H,2H2,1H3 |
Clave InChI |
QCBDUOSJWBOBKZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=NC(=O)C=CC2C=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride](/img/structure/B12337438.png)

![ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B12337445.png)
![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1)](/img/structure/B12337450.png)




![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)
![(Z)-oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B12337492.png)
![3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12337495.png)

![B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B12337502.png)
